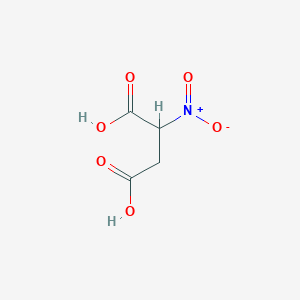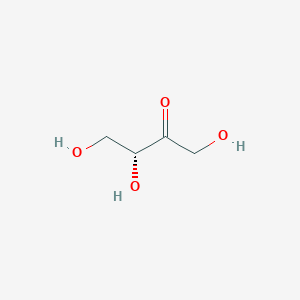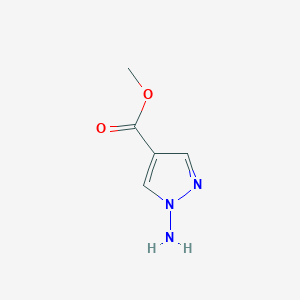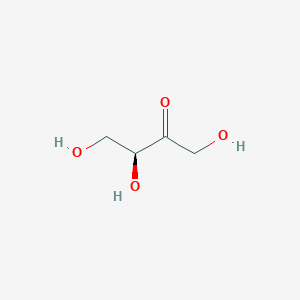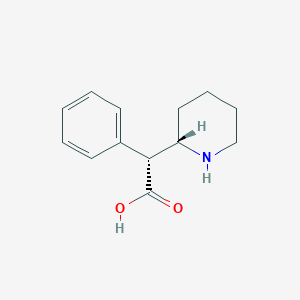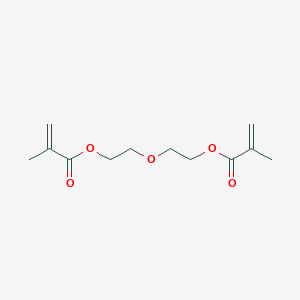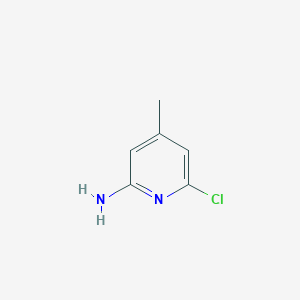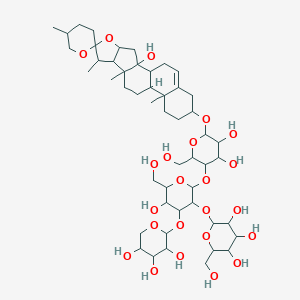
Pod-II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pod-II is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic peptide that has been developed using a unique synthesis method, which allows for the creation of a highly pure and stable compound. The purpose of
Aplicaciones Científicas De Investigación
The T2K ND280 Off-Axis Pi–Zero Detector
PODS — A Project on Diverse Software
The Project on Diverse Software (PODS) was a collaborative software reliability research project. It aimed to evaluate the impact of diverse software development techniques on software reliability. The project's objectives included evaluating the use of diverse software, the X-SPEX specification language, and comparing high-level and low-level languages in terms of productivity and reliability. The study contributed significantly to the understanding of software fault creation and detection (Bishop et al., 1986).
Scientific Passenger Pod
The Scientific Passenger Pod (SPP) was tested as part of the flight test of missile N-24 to verify compatibility with the airframe and its ability to carry and eject experiment probes. The SPP aimed to gather data on the spectrum and radiation intensity of the Stage II engine plume at various altitudes, providing critical information for understanding the effects of the plume on instrumentation capsules (Moyer, 1963).
Proper Orthogonal Decomposition in Wind Engineering
Proper Orthogonal Decomposition (POD) has been extensively applied in scientific and humanist fields, including wind engineering. This research provides a comprehensive view of POD's theoretical foundations, emphasizing its general position, formulation, and prevalent use in wind engineering. It reviews applications developed at the University of Genoa and draws general remarks and prospects (Carassale, Solari, & Tubino, 2007).
Surface Vibration and Noise Analysis of POD Propeller
This study investigates the vibration and noise levels on the surface of a POD propeller for a construction scientific research ship. Using the energy average method and sound pressure method, the pod's vibration and noise under various conditions were tested, providing crucial data for predicting cabin noise and underwater radiated noise of ships (Xiangyi et al., 2021).
ThermoPoD: Infrared Thermography for Composite Materials
The ThermoPoD project conducted a Probability of Detection (PoD) study on active infrared thermography for inspecting composite materials. It compared the effects of various data processing methods on PoD curves, providing insights into the reliability of this technology in detecting defects in composite materials (Duan et al., 2012).
Propiedades
Número CAS |
156928-68-6 |
|---|---|
Nombre del producto |
Pod-II |
Fórmula molecular |
C50H80O23 |
Peso molecular |
1049.2 g/mol |
Nombre IUPAC |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(2-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C50H80O23/c1-20-7-12-50(65-18-20)21(2)31-27(73-50)14-49(63)25-6-5-22-13-23(8-10-47(22,3)24(25)9-11-48(31,49)4)66-44-39(62)36(59)40(30(17-53)69-44)70-46-42(72-45-38(61)35(58)33(56)28(15-51)67-45)41(34(57)29(16-52)68-46)71-43-37(60)32(55)26(54)19-64-43/h5,20-21,23-46,51-63H,6-19H2,1-4H3 |
Clave InChI |
BSPJQLDWNQBHGY-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)O)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)O)C)OC1 |
Sinónimos |
3-O-beta-D-glucopyranosyl-(1-2)-(beta-D-xylopyranosyl-(1-3))-beta-D-glucopyranosyl-(1-4)-galactopyranosyl-25(R)-spirost-5-en-3beta,14alpha-diol POD-II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





